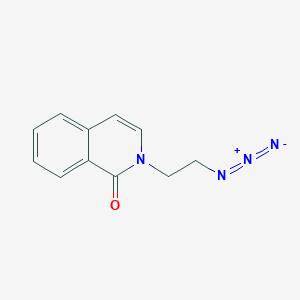

2-(2-azidoethyl)-1,2-dihydroisoquinolin-1-one

Description

Properties

IUPAC Name |

2-(2-azidoethyl)isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c12-14-13-6-8-15-7-5-9-3-1-2-4-10(9)11(15)16/h1-5,7H,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVGUTWEDJPJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-azidoethyl)-1,2-dihydroisoquinolin-1-one can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides. This reaction proceeds smoothly in good yields and tolerates various functional groups . Another method involves the use of hypervalent iodine reagents for the intramolecular C–H/N–H functionalization under metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-azidoethyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The azido group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cyclization, and hypervalent iodine reagents for functionalization .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Positive Allosteric Modulation

Recent studies have identified compounds structurally related to 2-(2-azidoethyl)-1,2-dihydroisoquinolin-1-one as positive allosteric modulators of the dopamine D1 receptor. These compounds have shown promise in treating neurodegenerative disorders such as Parkinson's disease and schizophrenia. They enhance the receptor's response to endogenous dopamine, potentially improving cognitive functions and motor symptoms associated with these diseases .

Treatment of Neurodegenerative Diseases

The compound is being evaluated for its efficacy in treating conditions like Alzheimer's disease. Research indicates that derivatives of 3,4-dihydroisoquinoline can inhibit key enzymes involved in neurodegeneration, offering a multi-target approach to therapy . The ability to cross the blood-brain barrier effectively makes these compounds suitable candidates for further development.

Precursor for Synthesis

The azido group in this compound allows for versatile reactions in organic synthesis, including click chemistry. This property can be exploited to create complex molecular architectures that are valuable in drug discovery and materials science . The compound can serve as a building block for synthesizing other bioactive molecules.

Functionalization

The presence of the azido group facilitates further functionalization through nucleophilic substitution reactions. This feature is particularly useful for generating diverse libraries of compounds that can be screened for biological activity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2-azidoethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The specific pathways and targets depend on the particular derivative and its structure.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The azidoethyl group in the target compound contrasts with nitro, halogen (fluoro, iodo), and arylalkyl substituents in analogs. These modifications dictate divergent reactivities; for example, the azide group enables Huisgen cycloaddition, while nitro groups enhance electrophilicity for nucleophilic aromatic substitution .

- Molecular Weight : The target compound is relatively lightweight (140.64 g/mol) compared to halogenated derivatives like the iodo-containing analog (343.12 g/mol), which impacts solubility and pharmacokinetic properties .

Purity and Stability

The target compound’s purity (95%) is comparable to analogs like 4-nitroisoquinolin-1(2H)-one (MFCD00030740, purity unspecified) . However, the azide group may introduce stability challenges under prolonged light or heat exposure, unlike the more stable nitro or halogenated derivatives .

Biological Activity

2-(2-Azidoethyl)-1,2-dihydroisoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an isoquinoline core modified with an azidoethyl group. This structural feature is crucial for its biological activity, as the azido group can participate in various chemical reactions, including click chemistry, which is beneficial for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, potentially leading to anticancer effects. For instance, compounds with similar structures have been shown to inhibit histone acetyltransferases, which are crucial in regulating gene expression and cell proliferation .

- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing cellular signaling pathways. This property is particularly relevant in the context of cancer therapy where receptor tyrosine kinases play a pivotal role .

Biological Activity Studies

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in cancer cells. Its mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains. The azido group may enhance membrane permeability or interfere with bacterial metabolic pathways.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to enhance its biological properties:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-azidoethyl)-1,2-dihydroisoquinolin-1-one?

- Methodological Answer : The synthesis typically involves alkylation of a dihydroisoquinolinone precursor followed by azide introduction via nucleophilic substitution. For example, alkylation with chloroacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF/acetone) yields intermediates, which are then treated with sodium azide (NaN₃) to introduce the azido group. Reaction conditions such as inert atmospheres (N₂/Ar) and controlled temperatures (e.g., 50–80°C) are critical to minimize side reactions . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may also be employed for functionalization, requiring CuSO₄·5H₂O and sodium ascorbate in THF/H₂O .

Q. How is the purity and structural integrity of this compound confirmed?

- Methodological Answer : Purity is verified via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation utilizes ¹H/¹³C NMR spectroscopy to analyze aromatic proton environments and azide-related peaks (e.g., δ 3.5–4.0 ppm for azidoethyl protons). Mass spectrometry (ESI-MS or HRMS) provides molecular ion validation (e.g., [M+H]⁺ at m/z 243.1). X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Due to the azide group’s explosivity, avoid mechanical shock, high temperatures (>100°C), and concentrated solutions. Conduct reactions in fume hoods with blast shields, and store azides in dilute solutions (e.g., 0.5 M in tert-butyl methyl ether) at –20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : By-products like O-regioisomers (e.g., from ambident nucleophiles) are reduced by optimizing solvent polarity (e.g., DMF for N-alkylation vs. acetone for O-alkylation) and catalyst choice. Kinetic control via low temperatures (0–25°C) and stoichiometric adjustments (e.g., excess alkylating agent) improves selectivity. Monitoring via TLC or in-situ IR spectroscopy helps terminate reactions at high conversion .

Q. What factors govern regioselectivity in electrophilic substitutions on the dihydroisoquinolinone core?

- Methodological Answer : Regioselectivity is influenced by electronic effects (e.g., electron-donating substituents directing electrophiles to para positions) and steric hindrance. Computational tools like DFT can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). Experimental validation via Hammett plots or isotopic labeling (e.g., ¹³C) clarifies substituent effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes/receptors (e.g., kinases or GPCRs). QSAR studies correlate structural features (e.g., azide length, logP) with bioactivity. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Q. How do contradictory spectral data arise in structural characterization, and how are they resolved?

- Methodological Answer : Contradictions may stem from tautomerism (e.g., keto-enol shifts) or dynamic NMR effects (e.g., azide rotation). Variable-temperature NMR (VT-NMR) or 2D techniques (COSY, NOESY) differentiate static vs. dynamic disorder. Single-crystal XRD provides definitive proof, while LC-MS/MS identifies degradation products interfering with spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.